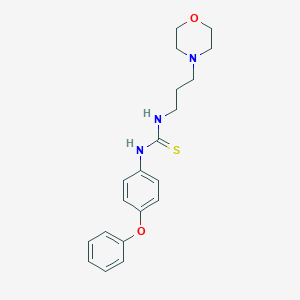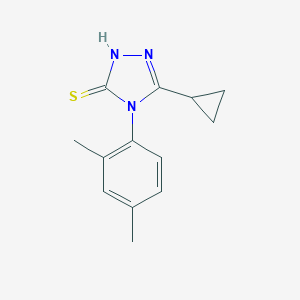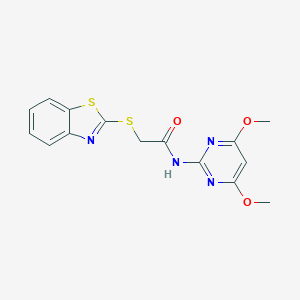
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has shown promising results in various fields of research, including cancer, inflammation, and neurodegenerative diseases.
Applications De Recherche Scientifique
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to protect neurons from damage in animal models of Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea is not fully understood. However, it is believed that N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea exerts its effects by modulating various signaling pathways in cells. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has also been found to modulate the activity of various transcription factors, including nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has also been found to inhibit the activity of various enzymes, including COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. In addition, N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to protect neurons from damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea is its high potency and selectivity towards its target enzymes and signaling pathways. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to be more potent than other thiourea derivatives in inhibiting the activity of COX-2 and iNOS. Another advantage of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea is its low toxicity and side effects. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to be well-tolerated in animal models and does not cause any significant toxicity or side effects.
However, there are also some limitations to the use of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea in lab experiments. One of the major limitations is its poor solubility in water and other solvents. This can limit its use in certain experimental settings. Another limitation is its high cost, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the research on N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea. One area of research is the development of more potent and selective derivatives of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea. This can be achieved through structural modifications and optimization of the synthesis method. Another area of research is the investigation of the potential applications of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea in other fields, such as cardiovascular diseases and diabetes. Finally, the development of new delivery methods for N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea, such as nanoparticles and liposomes, can improve its solubility and bioavailability, and expand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea involves the reaction of 4-phenoxyaniline and 3-chloropropylmorpholine with thiourea in the presence of a catalyst. The reaction takes place under mild conditions and yields N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea as a white solid with a high yield. The purity of the compound can be increased by recrystallization from a suitable solvent.
Propriétés
Nom du produit |
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea |
|---|---|
Formule moléculaire |
C20H25N3O2S |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
1-(3-morpholin-4-ylpropyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C20H25N3O2S/c26-20(21-11-4-12-23-13-15-24-16-14-23)22-17-7-9-19(10-8-17)25-18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2,(H2,21,22,26) |
Clé InChI |
IKZBAYPXBRVICX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canonique |
C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)

![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
![4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)
![5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)
![2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)
![3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216325.png)
![3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216327.png)